molecular formula C11H9Br2N3O4 B14727346 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid CAS No. 6971-60-4

5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid

Cat. No.: B14727346
CAS No.: 6971-60-4
M. Wt: 407.01 g/mol
InChI Key: LQXJJIAYBZSDHE-UHFFFAOYSA-N
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Description

5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid is a complex organic compound characterized by the presence of bromine atoms and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and cyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated pyrimidine derivatives and amino-substituted pyrimidines. Examples include:

Uniqueness

What sets 5-Bromo-5-[(4-bromophenyl)amino]-2,6-dioxohexahydropyrimidine-4-carboxylic acid apart is its specific substitution pattern and the presence of both bromine atoms and an amino group. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

6971-60-4

Molecular Formula

C11H9Br2N3O4

Molecular Weight

407.01 g/mol

IUPAC Name

5-bromo-5-(4-bromoanilino)-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C11H9Br2N3O4/c12-5-1-3-6(4-2-5)16-11(13)7(8(17)18)14-10(20)15-9(11)19/h1-4,7,16H,(H,17,18)(H2,14,15,19,20)

InChI Key

LQXJJIAYBZSDHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2(C(NC(=O)NC2=O)C(=O)O)Br)Br

Origin of Product

United States

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